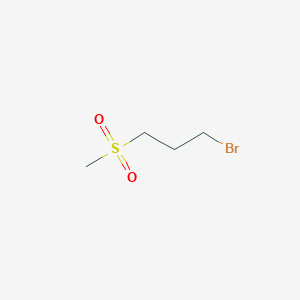
3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one
Übersicht
Beschreibung
3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one, also known as 3-ACQDFQ, is an organic compound that has been studied for its potential applications in scientific research. It has been found to have a range of effects on biochemical and physiological processes, and has been used as a tool in various lab experiments.
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
- A study explored the photochemical reactions of 2-(dimethylcarbamoyl)quinolines, leading to various derivatives by irradiation in different atmospheres. The introduction of a chlorine atom at the 4-position of a quinoline nucleus affected the yield of the products (Ono & Hata, 1983).
Synthesis of Quinoline Derivatives
- Research focused on synthesizing 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their rearrangement to various derivatives. The study included reaction mechanisms and structural analysis (Klásek et al., 2003).
- Another study involved the chemical transformation of 3-amino-2-quinolones, aiming to discover new antimalarial drugs. This included acylation and other chemical modifications (Asías et al., 2003).
Reactivity and Regioselective Synthesis
- A study examined the reactivity of 3-acetyl-4-(methylsulfanyl)quinolin-2(1H)-one towards various diazanucleophiles under different conditions. This led to the regioselective synthesis of multiple quinoline derivatives (Abass et al., 2015).
Microwave Irradiation in Synthesis
- The effective reaction of 2-chloro-3-formylquinoline and acetic acid/sodium acetate under microwave irradiation was studied, leading to the synthesis of pyrano[2,3-b]quinolin-2-ones (Nadaraj & Selvi, 2011).
Ultrasound-Assisted Synthesis
- Ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group was researched. This study included spectroscopic, crystallographic, and biological investigations (Prasath et al., 2015).
Eigenschaften
IUPAC Name |
3-acetyl-6-chloro-4-(3,4-difluorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO2/c1-8(22)15-16(9-2-4-12(19)13(20)6-9)11-7-10(18)3-5-14(11)21-17(15)23/h2-7H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCWPSJCYBJZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)
![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)

![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)


